2-(3-methylphenyl)benzoic Acid 2-(3-methylphenyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 107412-71-5
VCID: VC20750853
InChI: InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
SMILES: CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

2-(3-methylphenyl)benzoic Acid

CAS No.: 107412-71-5

Cat. No.: VC20750853

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)benzoic Acid - 107412-71-5

Specification

CAS No. 107412-71-5
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 2-(3-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Standard InChI Key OISTUEPTMQFDTB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

ParameterValue
Chemical FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
CAS Registry Number107412-71-5
PubChem CID4321321
InChIInChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyOISTUEPTMQFDTB-UHFFFAOYSA-N

The compound is also known by several synonyms in scientific literature, including 3'-methylbiphenyl-2-carboxylic acid and 3'-methyl[1,1'-biphenyl]-2-carboxylic acid .

Structural Features

The molecular structure of 2-(3-methylphenyl)benzoic acid consists of a benzoic acid core with a 3-methylphenyl substituent at the 2-position. This arrangement creates a biphenyl system with specific steric properties that influence its conformational behavior and reactivity patterns.

The carboxylic acid group is positioned ortho to the biphenyl junction, creating potential for intramolecular interactions that may affect the preferred conformation of the molecule. This structural arrangement can also influence the acid's dissociation properties and hydrogen-bonding capabilities. The methyl substituent at the meta position of the second phenyl ring contributes electron density through inductive effects, potentially altering the electronic distribution across the biphenyl system .

Physical and Chemical Properties

Computed Physicochemical Properties

The physicochemical profile of 2-(3-methylphenyl)benzoic acid has been computationally determined, providing insights into its behavior in various chemical environments. These properties influence its solubility, reactivity, and potential interactions with biological systems.

Table 2: Key Physicochemical Properties

PropertyValueSignificance
XLogP33.3Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Carboxylic acid hydroxyl group
Hydrogen Bond Acceptor Count2Carbonyl and hydroxyl oxygen atoms
Rotatable Bond Count2Limited conformational flexibility
Topological Polar Surface Area37.3 ŲModerate potential for membrane permeability
Exact Mass212.083729621 DaUseful for mass spectrometric identification
Complexity249Moderate structural complexity

The XLogP3 value of 3.3 suggests that the compound has notable lipophilicity, which could influence its solubility profile. The compound is expected to exhibit good solubility in organic solvents like alcohols, ethers, and chlorinated solvents, while showing limited solubility in water. This amphipathic character arises from the combination of a hydrophilic carboxylic acid group and a hydrophobic biphenyl system with a methyl substituent .

Conformational Analysis

The biphenyl backbone of 2-(3-methylphenyl)benzoic acid introduces interesting conformational considerations. In biphenyl systems, the two phenyl rings typically adopt a non-planar conformation due to steric repulsion between ortho hydrogens. In this compound, the presence of the carboxylic acid group at the ortho position of one ring and the methyl group at the meta position of the other ring introduces additional steric factors that may influence the preferred dihedral angle between the rings.

Synthetic Approaches

Synthetic ApproachKey ReagentsReaction Conditions
Suzuki-Miyaura Coupling2-Carboxyphenylboronic acid and 3-methylphenyl halidePd catalyst, base, organic solvent, 60-100°C
Negishi Coupling2-Carboxyphenylzinc reagent and 3-methylphenyl halidePd or Ni catalyst, organic solvent, room temperature to 80°C
Oxidation of 2-(3-methylphenyl)benzaldehydeOxidizing agents (KMnO₄, H₂O₂)Aqueous or mixed solvent systems, controlled temperature

These syntheses would require careful optimization of reaction conditions to achieve high yields and purity. The choice of method would depend on reagent availability, scale requirements, and compatibility with functional groups.

Reactivity Profile

Functional Group Reactivity

The reactivity of 2-(3-methylphenyl)benzoic acid is dominated by the carboxylic acid functionality, which can undergo typical carboxylic acid reactions. The aromatic rings also present sites for electrophilic aromatic substitution, though reactivity would be influenced by the electronic effects of the substituents.

Table 4: Predicted Reactivity Patterns

Functional GroupReaction TypeExpected Products
Carboxylic AcidEsterification2-(3-methylphenyl)benzoate esters
Carboxylic AcidAmidation2-(3-methylphenyl)benzamides
Carboxylic AcidReduction2-(3-methylphenyl)benzyl alcohol
Aromatic RingsElectrophilic SubstitutionHalogenated, nitrated derivatives
Methyl GroupOxidation3-(2-carboxyphenyl)benzoic acid

The carboxylic acid group is likely to react with alcohols to form esters, with amines to form amides, and can be reduced to the corresponding alcohol using appropriate reducing agents like lithium aluminum hydride. The specific positioning of the functional groups may lead to interesting regioselectivity in reactions involving the aromatic rings.

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